2-Chloro-5-(3-hydroxyphenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(3-hydroxyphenyl)phenol (95%) is a phenolic compound that is widely used in various scientific applications. It is a white crystalline solid with a melting point of 83-86°C and a boiling point of 216-218°C. It is soluble in alcohol, ether, and benzene, but insoluble in water. 2-Chloro-5-(3-hydroxyphenyl)phenol (95%) is a widely used reagent in organic synthesis, and is used in the synthesis of various organic molecules.
Mechanism of Action
2-Chloro-5-(3-hydroxyphenyl)phenol (95%) acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form a new covalent bond. The reaction involves the formation of a carbocation intermediate, which is then attacked by the nucleophilic reagent, forming a new covalent bond.
Biochemical and Physiological Effects
2-Chloro-5-(3-hydroxyphenyl)phenol (95%) is not known to have any significant biochemical or physiological effects in humans or animals. It is not known to be toxic or to have any adverse effects on the body.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-hydroxyphenyl)phenol (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easy to obtain. It is also relatively stable and non-toxic, making it safe to use in the laboratory. The main limitation of 2-Chloro-5-(3-hydroxyphenyl)phenol (95%) is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 2-Chloro-5-(3-hydroxyphenyl)phenol (95%). It could be used to synthesize more complex organic molecules, such as polymers and pharmaceuticals. It could also be used in the synthesis of dyes and other materials. It could also be used in the synthesis of new catalysts and reagents. Finally, it could be used in the development of new synthetic methods, such as catalytic reactions.
Synthesis Methods
2-Chloro-5-(3-hydroxyphenyl)phenol (95%) can be synthesized from the reaction of 2-chloro-5-hydroxybenzoic acid with phenol in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 70-80°C. The reaction is complete in 3-4 hours, and the product is isolated in high yield.
Scientific Research Applications
2-Chloro-5-(3-hydroxyphenyl)phenol (95%) is widely used in scientific research, mainly as a reagent in organic synthesis. It is also used in the synthesis of various organic molecules, such as phenolic compounds, dyes, and pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCLXACBXGPFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685838 |
Source
|
Record name | 4-Chloro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-hydroxyphenyl)phenol | |
CAS RN |
67114-78-7 |
Source
|
Record name | 4-Chloro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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